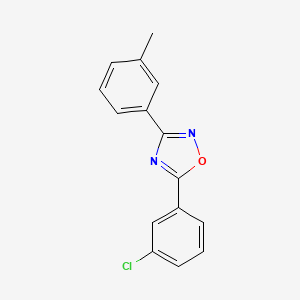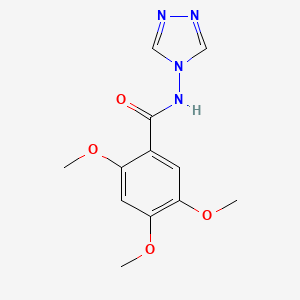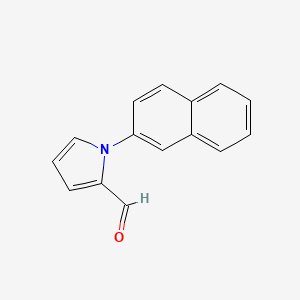
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole, commonly known as CPOX, is a heterocyclic compound that has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound belongs to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms and one oxygen atom.
Mechanism of Action
The mechanism of action of CPOX is not fully understood. However, it has been proposed that its pharmacological activities may be attributed to its ability to interact with various biological targets, including enzymes, receptors, and ion channels. CPOX has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes.
Biochemical and Physiological Effects:
CPOX has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. CPOX has also been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, CPOX has been reported to possess anti-inflammatory and anticonvulsant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CPOX in lab experiments is its wide range of pharmacological activities, which makes it a versatile scaffold for the development of novel drugs. Another advantage is its relatively simple synthesis method, which allows for easy access to large quantities of the compound. However, one of the limitations of using CPOX in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for the study of CPOX. One potential direction is the development of novel drugs based on the CPOX scaffold for the treatment of various diseases. Another direction is the investigation of the mechanism of action of CPOX and its interactions with biological targets. Additionally, the use of CPOX as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of functional materials may also be explored.
Synthesis Methods
The synthesis of CPOX can be achieved through various methods, including the reaction of 3-chlorobenzaldehyde with 3-methylphenylhydrazine followed by cyclization with potassium carbonate in dimethylformamide. Another method involves the reaction of 3-chlorobenzaldehyde with 3-methylphenylhydrazine in the presence of ammonium acetate and acetic acid, followed by cyclization with phosphorus oxychloride.
Scientific Research Applications
CPOX has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. It has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. CPOX has also been investigated for its potential as a fluorescent probe for the detection of metal ions and as a precursor for the synthesis of functional materials.
properties
IUPAC Name |
5-(3-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-4-2-5-11(8-10)14-17-15(19-18-14)12-6-3-7-13(16)9-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYRAHSVCCUMOLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N'-({2-[methyl(phenylsulfonyl)amino]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5837499.png)

![7-[(2-chloro-6-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5837524.png)


![3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one](/img/structure/B5837550.png)

![N-[2-(4-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5837562.png)
![2-{[2-(phenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5837570.png)